

Spectroscopic Data and Analysis of 1-(3-Methylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3-Methylphenyl)piperazine**

Cat. No.: **B1266048**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Methylphenyl)piperazine**, also known as 1-(m-tolyl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Overview of 1-(3-Methylphenyl)piperazine

1-(3-Methylphenyl)piperazine is an aromatic piperazine derivative. The piperazine ring is a significant pharmacophore in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and metabolic studies.

Compound Details:

- Chemical Name: **1-(3-Methylphenyl)piperazine**
- Synonyms: 1-(m-Tolyl)piperazine
- CAS Number: 41186-03-2
- Molecular Formula: $C_{11}H_{16}N_2$ [1]
- Molecular Weight: 176.26 g/mol [1]

Spectroscopic Data

While experimentally obtained spectra for **1-(3-Methylphenyl)piperazine** are not widely available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. The following tables outline the predicted chemical shifts for ^1H and ^{13}C NMR in a standard solvent like CDCl_3 , with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-(3-Methylphenyl)piperazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	t	1H	Aromatic C5-H
~6.75	d	1H	Aromatic C6-H
~6.70	d	1H	Aromatic C4-H
~6.68	s	1H	Aromatic C2-H
~3.20	t	4H	Piperazine N1-CH ₂ (C2', C6')
~3.05	t	4H	Piperazine N4-CH ₂ (C3', C5')
~2.30	s	3H	Methyl (CH ₃)
~1.90 (broad)	s	1H	Piperazine N-H

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-(3-Methylphenyl)piperazine**

Chemical Shift (δ) ppm	Assignment
~151.5	Aromatic C1
~138.8	Aromatic C3
~129.0	Aromatic C5
~121.0	Aromatic C6
~117.0	Aromatic C4
~113.5	Aromatic C2
~50.5	Piperazine C2', C6'
~46.0	Piperazine C3', C5'
~21.8	Methyl (CH_3)

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic vibrational frequencies for **1-(3-Methylphenyl)piperazine**.

Table 3: Predicted FT-IR Absorption Data for **1-(3-Methylphenyl)piperazine**

Wavenumber (cm ⁻¹)	Intensity	Vibration
3300 - 3500	Medium	N-H Stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H Stretch
2800 - 3000	Strong	Aliphatic C-H Stretch (piperazine and methyl)
1585 - 1600	Strong	C=C Aromatic Ring Stretch
1450 - 1500	Strong	C=C Aromatic Ring Stretch
1200 - 1350	Strong	Aromatic C-N Stretch
1100 - 1200	Strong	Aliphatic C-N Stretch
690 - 900	Strong	Aromatic C-H Bending (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **1-(3-Methylphenyl)piperazine**, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for **1-(3-Methylphenyl)piperazine**

m/z	Relative Intensity	Assignment
176	High	[M] ⁺ (Molecular Ion)
133	High	[M - C ₂ H ₅ N] ⁺ (Loss of ethylamine from piperazine)
118	Medium	[M - C ₃ H ₆ N] ⁺ (Loss of a propylamino fragment)
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
56	High	[C ₃ H ₆ N] ⁺ (Piperazine ring fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(3-Methylphenyl)piperazine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- Instrument Setup:
 - Place the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-12 ppm.
 - Utilize a standard single-pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Mix a small amount of **1-(3-Methylphenyl)piperazine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
 - Grind the mixture to a fine powder.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Dissolve a small amount of **1-(3-Methylphenyl)piperazine** in a volatile organic solvent such as methanol or dichloromethane.
- Gas Chromatography (GC) Setup:
 - Injector: Set the injector temperature to approximately 250°C.
 - Column: Use a non-polar capillary column (e.g., DB-5MS).
 - Carrier Gas: Use helium as the carrier gas at a constant flow rate.

- Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute.
- Mass Spectrometry (MS) Setup:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: A quadrupole analyzer is commonly used.
 - Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 500 amu.
- Data Analysis:
 - Identify the peak corresponding to **1-(3-Methylphenyl)piperazine** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1-(3-Methylphenyl)piperazine**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining and analyzing spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 1-(3-Methylphenyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266048#spectroscopic-data-for-1-3-methylphenyl-piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com